1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride

Description

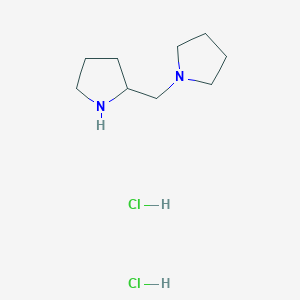

1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride is a bicyclic amine derivative featuring two pyrrolidine rings connected via a methylene bridge. Its molecular formula is C₁₀H₂₀N₂·2HCl, with a molecular weight of 255.19 g/mol (approximated from analogs in ). The compound is widely utilized in asymmetric organocatalysis, particularly in iminium ion-mediated reactions, where its pyrrolidine backbone facilitates electron donation to activate α,β-unsaturated carbonyl substrates . Its dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)pyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)8-9-4-3-5-10-9;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFQATZCZLRXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Free Base

The free base 1-(2-Pyrrolidinylmethyl)pyrrolidine is commonly synthesized by reacting 2-aminomethylpyrrolidine with pyrrolidine or its derivatives. One documented method involves:

- Dissolving the base intermediate in anhydrous solvents such as dimethylformamide (DMF) or ethylene glycol.

- Reacting with alkyl halides or mesylates under controlled temperature (typically 50–60°C).

- Using sodium hydride (NaH) as a base to facilitate nucleophilic substitution reactions.

- Avoiding aqueous work-up steps to prevent hydrolysis or degradation of sensitive intermediates.

This method yields the free base as a colorless to light yellow liquid with predicted physical properties such as a boiling point around 265.8°C and a flash point near 87.8°C.

Formation of the Dihydrochloride Salt

The free base is converted into the dihydrochloride salt by:

- Dissolving the base in absolute alcohol (ethanol or isopropanol).

- Adding a stoichiometric amount of hydrochloric acid solution in alcohol.

- Heating the mixture to approximately 50°C to ensure complete reaction.

- Cooling to precipitate the dihydrochloride salt.

- Filtering, washing with absolute alcohol, and drying under controlled temperatures (40–50°C).

This process yields crystalline this compound with enhanced stability and ease of handling.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Duration | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Aminomethylpyrrolidine, NaH, DMF | 50–60°C | Several hours | Avoid aqueous work-up; inert atmosphere preferred |

| Salt formation | Free base, HCl in absolute alcohol | 50°C | Few hours | Precipitation upon cooling; filtration and drying required |

| Purification | Recrystallization from isopropanol or ethanol | Ambient to 50°C | As needed | Ensures removal of impurities |

Analytical and Purity Considerations

- The purity of intermediates and final product is confirmed by NMR (1H and 13C), mass spectrometry (CI and EI), and elemental analysis.

- The dihydrochloride salt exhibits characteristic melting points and refractive indices (1.4850 to 1.4890).

- Storage under inert gas (nitrogen or argon) at 2–8°C is recommended to prevent degradation.

Summary Table of Preparation Methods

Research Findings and Notes

- The synthetic route avoids aqueous work-up during intermediate stages to prevent hydrolysis and maintain high yields.

- The dihydrochloride salt form improves compound stability and handling safety, important for pharmaceutical applications.

- Variations in base and solvent choice can influence yield and purity; ethylene glycol and DMF are preferred solvents for the nucleophilic substitution step.

- The compound’s pKa (~10.9 predicted) and physical properties such as vapor pressure and flash point are consistent with its use in controlled environments.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of 1-(2-Pyrrolidinylmethyl)pyrrolidine.

Reduction: Corresponding amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride has the following chemical characteristics:

- Molecular Formula : C10H18Cl2N2

- Molecular Weight : Approximately 239.17 g/mol

- Structure : The compound features a pyrrolidine core with a pyrrolidinylmethyl substituent, contributing to its unique reactivity and biological properties.

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it suitable for the development of drugs aimed at treating neurological disorders and other conditions.

- Targeted Drug Development : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for anxiety and depression. Studies have indicated that similar compounds can enhance GABAergic activity, which is crucial in managing these conditions.

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial effects against specific bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.

- Neuroprotective Effects : Investigations into the neuroprotective properties of pyrrolidine derivatives show promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disease therapies.

Material Science

In material science, this compound can be utilized as a building block for synthesizing polymers and other advanced materials. Its unique structural properties allow it to enhance the mechanical and thermal stability of polymeric materials.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of this compound on neuronal cell cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential role in developing treatments for neurodegenerative diseases such as Alzheimer's.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Compound A (10 µM) | 75 |

| Compound A (50 µM) | 90 |

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial activity of the compound against various bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating promising antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 64 |

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride involves its role as a catalyst in various chemical reactions. It facilitates the formation of chiral centers in organic molecules, enhancing the enantioselectivity of the reactions. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, stabilizing transition states and lowering activation energies.

Comparison with Similar Compounds

Structural Analogs and Catalytic Performance

Key Findings :

- The parent compound (±)-80 exhibits moderate catalytic efficiency , attributed to its balanced electron-donating pyrrolidine rings .

- Substituents like morpholine (compound I) enhance stereochemical control due to increased rigidity and electronic modulation .

- Bulky α-substituents (e.g., tert-butyl groups) reduce catalytic yield by ~40%, highlighting steric sensitivity in iminium ion catalysis .

Key Insights :

- Pyrrolidine derivatives with N-substituents (e.g., aryl or heterocyclic groups) exhibit broader pharmacological activities, including anticancer and antiviral effects .

- The dihydrochloride salt form (as in berotralstat) improves bioavailability for therapeutic use .

Physicochemical Properties

Notes:

- Solubility trends : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for drug formulation .

- Thermal stability : Analogous pyrrolidine hydrochlorides (e.g., 1-(2-chloroethyl)pyrrolidine HCl) show melting points ~167–170°C, suggesting similar stability for the target compound .

Biological Activity

Overview

1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride is a chemical compound characterized by its molecular formula . As a derivative of pyrrolidine, it exhibits significant potential in various biological applications, particularly in enzyme inhibition and as an organocatalyst in asymmetric synthesis. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and relevant research findings.

The compound acts primarily as an organocatalyst , facilitating reactions such as Aldol condensation and Mannich reactions. These processes are critical for synthesizing optically active organic compounds. The interaction of this compound with enzymes and proteins leads to modulation of cellular functions, influencing pathways such as:

- Cell Signaling : Alters signal transduction pathways.

- Gene Expression : Modifies the expression of genes involved in metabolic processes.

- Metabolic Pathways : Regulates various metabolic activities at the cellular level.

This compound is known for its ability to interact with various enzymes, acting as either an inhibitor or activator depending on the context. Key biochemical properties include:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which can lead to alterations in metabolic pathways.

- Stability and Degradation : Laboratory studies indicate that while the compound remains stable under certain conditions, its biological activity may diminish over time due to degradation.

Dosage Effects in Animal Models

Research indicates that dosage significantly impacts the compound's biological activity:

- Low Doses : Enhance specific biochemical reactions without adverse effects.

- High Doses : Can lead to toxicity and adverse metabolic changes.

Table 1: Summary of Biological Activities

Notable Research Highlights

- Enzyme Inhibition : A study highlighted the compound's ability to inhibit deacetylases and tyrosine kinases, suggesting potential therapeutic applications in cancer treatment and metabolic disorders .

- Antioxidant Properties : Research has shown that derivatives of pyrrolidine compounds exhibit antioxidant effects, contributing to their potential use in managing oxidative stress-related conditions .

- Anticancer Applications : Investigations into pyrrolidine derivatives indicate their role in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Q & A

Q. Basic

- PPE : Wear flame-resistant clothing, gloves, and eye protection during synthesis .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact : Rinse immediately with water for 15 minutes .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid discharge into waterways .

How can computational methods improve reaction design for this compound?

Advanced

ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental validation to predict reaction pathways. For example:

Use reaction path search algorithms to identify energetically favorable intermediates.

Apply machine learning to optimize solvent/base combinations, reducing trial-and-error experimentation .

Validate predictions via microwave-assisted synthesis (e.g., 93% yield in 20 hours) .

Methodological Tip : Leverage software like Gaussian or ORCA for quantum calculations and cross-reference with experimental NMR data .

How to resolve contradictions in spectroscopic or elemental analysis data?

Q. Advanced

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, drying time) affecting elemental analysis discrepancies .

- Cross-Validation : Compare NMR data with X-ray crystallography (e.g., monoclinic space group P21/c for related hydrochlorides) .

- Case Study : A 0.5% nitrogen discrepancy was traced to hygroscopicity; store samples in desiccators post-synthesis .

What reactor design considerations apply to scaling up synthesis?

Q. Advanced

- Membrane Separation : Integrate continuous-flow reactors with in-line purification to enhance throughput .

- Process Control : Implement real-time pH monitoring (target: 8–9) to avoid hydrochloride decomposition.

- Safety : Use pressure-rated reactors for exothermic steps (e.g., amine hydrochloridation) .

Table : Reactor Parameters

| Parameter | Recommendation | Rationale |

|---|---|---|

| Reactor Type | Continuous-flow | Reduces batch variability |

| Temperature Control | Jacketed reactor ±2°C | Prevents thermal degradation |

How to profile and mitigate impurities in the final product?

Q. Advanced

- HPLC-MS : Detect trace impurities (e.g., unreacted 2-fluorobenzaldehyde) using C18 columns and 0.1% TFA mobile phase .

- Crystallization : Recrystallize from ethanol/water (3:1) to reduce byproducts like N-alkylated isomers .

- Regulatory Alignment : Follow ICH Q3A guidelines for impurity thresholds (<0.1% for unidentified impurities) .

Methodological Tip : Spiking studies with reference standards (e.g., pyridoxine hydrochloride) validate impurity detection methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.